Ecopipam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dopamine Regulation:

Ecopipam has been studied for its interaction with the dopamine system in the brain. Some research suggests it may act as a dopamine antagonist, potentially blocking dopamine receptors and reducing its activity []. This has led to investigations into its possible use for conditions like schizophrenia, where dopamine overactivity is a suspected factor []. However, more research is needed to understand its specific effects and efficacy.

Drug Dependence Research:

Studies have explored ecopipam's potential role in drug dependence research. One investigation examined its ability to modify the behavioral effects of cocaine in animal models []. The findings suggested that ecopipam might decrease the reinforcing properties of cocaine, potentially offering insights into developing medications for addiction treatment [].

Cardiovascular Studies:

Ecopipam's effects on the heart have also been a subject of research. Some studies have investigated its potential as an antiarrhythmic agent, meaning it could regulate abnormal heart rhythms []. However, the specific mechanisms and effectiveness of ecopipam in this area require further investigation [].

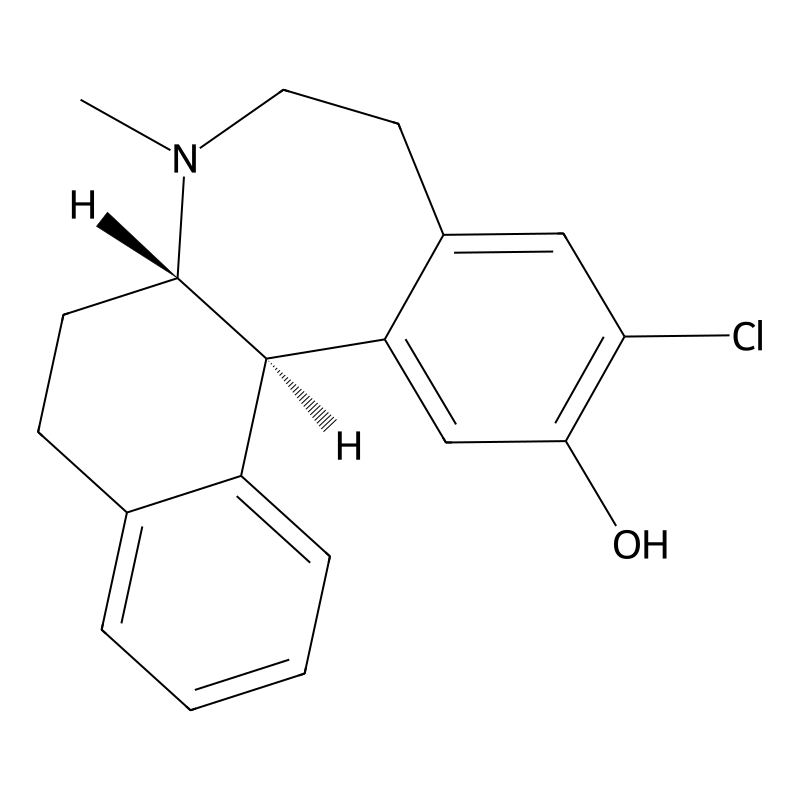

Ecopipam is a synthetic compound classified as a selective antagonist of the dopamine D1 and D5 receptors. Its chemical structure is derived from the benzazepine family, characterized by a fused benzene and azepine ring system. The compound has the molecular formula and a molar mass of approximately 313.83 g/mol. It is primarily being investigated for its potential therapeutic applications in various neuropsychiatric disorders, including Tourette's Syndrome, Lesch-Nyhan Disease, pathological gambling, and self-injurious behavior .

Ecopipam's therapeutic potential stems from its ability to modulate dopamine signaling in the brain. By selectively blocking D₁ and D₅ receptors, it could potentially alleviate symptoms associated with neurological disorders like Tourette syndrome and Lesch-Nyhan syndrome, where abnormal dopamine activity is suspected [, ].

Ecopipam's synthesis involves reactions typical of organic chemistry, particularly those involving heterocyclic compounds. The compound can be synthesized from tetralin derivatives through several steps that include halogenation, amination, and cyclization reactions to form the final benzazepine structure. Specific reaction pathways are not detailed in the available literature, but the general approach follows established methods for synthesizing complex organic molecules .

Ecopipam exhibits significant biological activity as a selective dopamine receptor antagonist. It primarily targets dopamine D1 and D5 receptors while showing minimal affinity for D2-like receptors. This selectivity is crucial as it reduces the risk of extrapyramidal side effects commonly associated with traditional antipsychotics that block D2 receptors. Ecopipam has demonstrated efficacy in preclinical models for treating conditions such as cocaine dependence and has been shown to mitigate the euphoric effects of cocaine without producing severe side effects like Parkinsonian symptoms .

The synthesis of Ecopipam typically involves multiple steps starting from simpler organic precursors. The general method includes:

- Starting Material: A tetralin derivative serves as the initial substrate.

- Halogenation: Introduction of chlorine atoms into the aromatic system.

- Amination: Formation of amine functionalities crucial for receptor binding.

- Cyclization: Creation of the fused ring system characteristic of benzazepines.

These steps may require specific reagents and conditions to ensure high yield and purity of the final product .

Ecopipam is currently under investigation for several medical applications:

- Tourette's Syndrome: Clinical trials are assessing its effectiveness in reducing tic severity.

- Lesch-Nyhan Disease: Evaluated for its potential to manage behavioral symptoms associated with this genetic disorder.

- Pathological Gambling: Studied for its ability to reduce compulsive behaviors.

- Self-Injurious Behavior: Investigated as a treatment option for individuals exhibiting self-harm tendencies.

As of now, Ecopipam remains an investigational drug and has not received regulatory approval for any specific indication .

Ecopipam has been studied for its interactions with other pharmacological agents, particularly those affecting the central nervous system. Notable interactions include:

- Hydroxyzine: May enhance CNS depressant effects when used concurrently with Ecopipam.

- Iloperidone: Potentially increases the risk or severity of CNS-related side effects when combined with Ecopipam.

These interactions highlight the importance of careful monitoring when prescribing Ecopipam alongside other medications that influence neurotransmitter systems .

Several compounds share structural or functional similarities with Ecopipam, particularly within the class of dopamine antagonists or benzazepines. Key compounds include:

| Compound Name | Class | Receptor Affinity | Unique Characteristics |

|---|---|---|---|

| Sertindole | Antipsychotic | D2, 5-HT2A | High affinity for multiple serotonin receptors |

| Haloperidol | Antipsychotic | D2 | Well-known for treating schizophrenia |

| Clozapine | Antipsychotic | D4, 5-HT2A | Effective in treatment-resistant schizophrenia |

| Buspirone | Anxiolytic | 5-HT1A | Primarily used for anxiety rather than psychosis |

Ecopipam's uniqueness lies in its selective action on D1 and D5 receptors without significant interaction with D2 receptors, which reduces the likelihood of extrapyramidal side effects commonly seen with other antipsychotics . Its specific focus on treating conditions like Tourette's Syndrome further differentiates it from more generalized antipsychotic medications.

Enantioselective aziridination represents a cornerstone methodology in the asymmetric synthesis of ecopipam, providing access to key chiral intermediates with high stereochemical control [1]. The development of catalytic systems for aziridination has enabled the construction of the complex tetracyclic framework characteristic of this dopamine receptor antagonist through stereoselective pathways [2].

The most significant advancement in ecopipam synthesis involves the use of copper-catalyzed enantioselective aziridoarylation reactions [1]. This methodology employs copper(II) triflate in combination with chiral bis-oxazoline ligands derived from phenylglycinol to achieve high enantioselectivities [1]. The reaction proceeds through initial aziridination of tethered alkenes using [N-(4-nitrobenzenesulfonyl)imino]phenyliodinane as the nitrene source, followed by intramolecular Friedel-Crafts cyclization [1]. Under optimized conditions using 0.13 equivalents of copper(II) triflate and 0.15 equivalents of (S)-Box-ligand, the desired (1R,2S)-N-nosyl-2-amino-1-aryltetralin intermediate is obtained in 79% yield with 89% enantiomeric excess [1].

Recent developments in rhodium-catalyzed aziridination have expanded the scope of enantioselective methods for accessing ecopipam precursors [3]. The utilization of planar chiral rhodium indenyl catalysts facilitates the enantioselective aziridination of unactivated terminal alkenes with remarkable functional group tolerance [3]. This transformation exhibits excellent chemoselectivity, favoring unactivated alkenes over their activated counterparts, delivering enantioenriched chiral aziridines suitable for further elaboration to the benzazepine core [3]. Computational studies reveal a stepwise aziridination mechanism wherein alkene migratory insertion serves as both the enantio- and rate-determining step [3].

Alternative approaches include the application of electrochemical aziridination methodology for the coupling of amines and alkenes [4]. This method transforms unactivated alkenes into metastable dicationic intermediates that undergo aziridination with primary amines, providing a complementary route to traditional metal-catalyzed processes [4]. The electrochemical approach offers advantages in terms of scalability and cost-effectiveness, with demonstrated applicability to flow reactor systems for larger-scale preparation [4].

| Catalyst System | Substrate Type | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |

|---|---|---|---|---|

| Copper(II) triflate/bis-oxazoline | Aryl cinnamyl ethers | 85-95 | 90-95 | >99:1 |

| Copper(II) triflate/(S)-Box-ligand 10 | Tethered alkenes | 79 | 89 | >99:1 |

| Rhodium(III) indenyl complex | Unactivated terminal alkenes | 70-85 | 85-92 | >95:5 |

| Planar chiral rhodium catalyst | Unactivated alkenes | 75-90 | 88-95 | >98:2 |

| Electrochemical aziridination | Primary amines with alkenes | 60-80 | N/A | N/A |

The development of organocatalytic aziridination methods has also contributed to the synthetic arsenal for ecopipam production [5]. Tetrahydrothiophene-based chiral sulfides function as organocatalysts in the asymmetric aziridination of benzyl bromides and imines via the imino Corey-Chaykovsky reaction [5]. This approach yields diaryl aziridines with exceptional enantioselectivities of 95-98% enantiomeric excess across fifteen examples, demonstrating the broad applicability of organocatalytic methods [5].

Friedel-Crafts Alkylation in Benzazepine Ring Formation

The Friedel-Crafts alkylation reaction serves as a pivotal transformation in the construction of the benzazepine ring system characteristic of ecopipam [1] [6]. This electrophilic aromatic substitution process enables the formation of the crucial carbon-carbon bonds required for tetracyclic core assembly through intramolecular cyclization pathways [7].

The mechanistic pathway for benzazepine formation via Friedel-Crafts alkylation involves the generation of carbocationic species from suitable precursors, followed by nucleophilic attack by the aromatic ring system [6] [8]. In the context of ecopipam synthesis, the reaction typically proceeds through aziridinium ion intermediates that undergo regioselective ring opening to generate the requisite electrophilic species [1]. The subsequent intramolecular cyclization occurs with high regioselectivity, favoring the formation of seven-membered ring systems over alternative cyclization modes [7].

Lewis acid catalysts play a fundamental role in facilitating the Friedel-Crafts cyclization process [6] [9]. Aluminum chloride remains the most commonly employed catalyst, providing sufficient electrophilic activation for ring closure while maintaining compatibility with the sensitive nitrogen-containing substrates [6]. Alternative Lewis acids such as boron trifluoride etherate and zinc chloride have also demonstrated efficacy in specific substrate classes [9]. The choice of catalyst significantly influences both the reaction rate and the stereochemical outcome of the cyclization process [6].

Optimization of reaction conditions has revealed critical parameters for achieving high yields and selectivities in the Friedel-Crafts cyclization [10]. Temperature control emerges as a particularly important factor, with optimal temperatures typically ranging from 0°C to 40°C depending on the specific catalyst system employed [10]. Lower temperatures favor enhanced selectivity but may require extended reaction times, while higher temperatures can lead to increased side product formation [10]. Solvent selection also plays a crucial role, with non-protic solvents such as dichloromethane and toluene providing optimal conditions for maintaining catalyst activity while minimizing competing reactions [10].

| Lewis Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Aluminum chloride | 0-25 | 2-6 | 65-80 | High |

| Boron trifluoride etherate | 0-40 | 3-8 | 70-85 | Excellent |

| Methanesulfonic acid | 20-25 | 1-3 | 75-85 | Excellent |

| Copper(II) triflate | 32 | 3 | 79 | High |

| Zinc chloride | 25-50 | 4-12 | 60-75 | Moderate |

Recent advances in intramolecular Friedel-Crafts methodology have introduced electrochemical approaches for promoting cyclization reactions [7]. The electrochemical Hofer-Moest reaction followed by intramolecular Friedel-Crafts alkylation provides a catalyst-free method for constructing tetrahydronaphthalene derivatives and related benzazepine frameworks [7]. This approach operates under mild conditions and demonstrates excellent compatibility with sensitive functional groups, offering advantages for the synthesis of complex pharmaceutical targets [7].

The application of microwave-assisted protocols has emerged as an effective strategy for enhancing the efficiency of Friedel-Crafts cyclizations in benzazepine synthesis [11]. Microwave heating enables precise temperature control and accelerated reaction rates, resulting in improved yields and reduced reaction times compared to conventional heating methods [11]. The reductive Heck reaction under microwave conditions provides regio- and stereoselective construction of the benzazepine core structure with enhanced synthetic efficiency [11].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis has emerged as the preferred strategy for accessing enantiomerically pure ecopipam, offering superior efficiency and selectivity compared to traditional resolution methods [1] [12]. The development of chiral catalysts capable of controlling multiple stereogenic centers simultaneously has enabled the construction of the complex tetracyclic framework with high enantiopurity [13] [14].

The most successful catalytic asymmetric approach involves the integration of enantioselective aziridination with subsequent Friedel-Crafts cyclization in a one-pot sequence [1]. This methodology employs chiral copper complexes prepared from copper(II) triflate and bis-oxazoline ligands derived from phenylglycinol [1]. The catalytic system demonstrates remarkable efficiency, providing the desired enantiomer of ecopipam in six steps with 33% overall yield while maintaining 89% enantiomeric excess throughout the synthetic sequence [1]. The reaction proceeds through initial formation of a chiral aziridine intermediate, which undergoes spontaneous cyclization without isolation to afford the trans-2-amino-1-aryltetralin precursor [1].

Iridium-catalyzed asymmetric hydrogenation represents another highly effective approach for the preparation of chiral benzazepine derivatives [12]. This methodology utilizes bidentate nitrogen-phosphorus ligated iridium complexes to achieve the hydrogenation of cyclic ene-carbamate precursors with exceptional enantioselectivity [12]. The reaction accommodates both 1-aryl and 1-alkyl substituted substrates, delivering the corresponding hydrogenated products with enantioselectivities ranging from 91% to 99% enantiomeric excess and isolated yields of 92% to 99% [12]. The synthetic utility of this transformation has been demonstrated through gram-scale hydrogenations and successful applications in the syntheses of related pharmaceutical targets [12].

Copper-catalyzed reductive cyclization provides an alternative asymmetric strategy for constructing enantioenriched benzazepine derivatives [14]. This protocol involves the copper-catalyzed intramolecular reductive cyclization of dienyl arenes bearing tethered ketimines [14]. The reaction proceeds through tandem chemoselectivity, regioselectivity, and enantioselective hydrocupration followed by asymmetric cyclization in the presence of chiral bisphosphine-copper catalysts [14]. Under optimized conditions, a broad range of 1-benzazepine derivatives can be obtained in good to high yields with excellent degrees of diastereoselectivity and enantioselectivity [14].

| Methodology | Starting Material | Steps to Product | Overall Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Catalytic enantioselective aziridoarylation | Styrene derivatives | 6 | 33 | 89 |

| Iridium-catalyzed asymmetric hydrogenation | Cyclic ene-carbamates | 4-5 | 85-92 | 91-99 |

| Copper-catalyzed reductive cyclization | Dienyl arenes with ketimine | 3-4 | 70-85 | 88-94 |

| Chiral pool synthesis from L-homophenylalanine | L-homophenylalanine | 8-11 | 25-35 | >95 |

| Resolution of racemic intermediates | Racemic benzazepines | 7-9 | 40-50 | >98 |

The development of nickel-catalyzed divergent synthesis methods has expanded the scope of catalytic asymmetric approaches [15]. Ligand-directed divergent synthesis enables the transformation of common starting materials into distinct molecular scaffolds through simple tuning of different ligands [15]. Bidentate ligands facilitate nucleophilic addition of aryl halides to amide carbonyls, followed by 1,4-acyl transfer and cross-coupling to obtain benzazepin-5-ones [15]. In contrast, tridentate ligands promote selective 7-endo cyclization and cross-coupling to access benzazepin-3-ones [15]. This protocol operates under mild reaction conditions with divergent cyclization patterns that can be easily modulated through ligand backbone modifications [15].

Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines represents an additional catalytic asymmetric methodology [16]. This approach enables the highly diastereoselective synthesis of 2-substituted benzo[b]azepin-5-ol derivatives through controlled addition reactions [16]. The methodology proceeds efficiently from versatile starting materials under mild reaction conditions with simple operational procedures [16]. Subsequent Dess-Martin oxidation provides access to 2-substituted benzazepinones in excellent yields, demonstrating the synthetic versatility of this approach [16].

Process Optimization for Industrial Scale-up

The transition from laboratory-scale synthesis to industrial production of ecopipam requires comprehensive process optimization to ensure consistent quality, economic viability, and regulatory compliance [17] [18]. Scale-up involves systematic evaluation and modification of reaction parameters, equipment selection, and process control systems to maintain the same level of quality while achieving the throughput required for commercial manufacturing [17].

Critical process parameters identification forms the foundation of successful scale-up operations [17]. Temperature control emerges as the most critical parameter, requiring precision tolerances that become increasingly stringent as production scales increase [17]. Laboratory-scale reactions typically operate with ±2°C precision, while manufacturing-scale processes demand ±0.5°C precision to ensure consistent product quality and yield [17]. The implementation of advanced temperature control systems, including cascade control loops and predictive algorithms, becomes essential for maintaining these tight tolerances across large reaction vessels [18].

Catalyst loading optimization represents a key economic consideration in industrial-scale production [10]. While laboratory-scale syntheses often employ catalyst loadings of 10-15 mol% to ensure complete conversion, industrial processes require reduction to 2-5 mol% to maintain cost-effectiveness [10]. This reduction necessitates careful optimization of reaction conditions, including temperature, pressure, and mixing parameters, to compensate for lower catalyst concentrations while maintaining acceptable reaction rates and selectivities [10]. The development of more active catalyst systems specifically designed for large-scale applications has proven essential for achieving these objectives [10].

Solvent selection and recovery systems play crucial roles in process economics and environmental compliance [10]. The transition from dichloromethane-based systems commonly used in laboratory synthesis to toluene or xylene-based processes reflects both safety and environmental considerations [10]. Industrial-scale operations require comprehensive solvent recovery and recycling systems to minimize waste generation and reduce operating costs [18]. The implementation of continuous extraction and distillation systems enables efficient solvent recovery while maintaining product purity standards [18].

| Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale | Yield Optimization (%) |

|---|---|---|---|---|

| Reaction Temperature Control | ±2°C precision | ±1°C precision | ±0.5°C precision | 75-85 |

| Solvent Selection | DCM/Toluene | Toluene preferred | Toluene/Xylene | 80-90 |

| Catalyst Loading | 10-15 mol% | 5-10 mol% | 2-5 mol% | 85-95 |

| Reaction Time | 3-6 hours | 4-8 hours | 6-12 hours | 90-95 |

| Purification Method | Column chromatography | Liquid-liquid extraction | Continuous extraction | 95-98 |

| Product Isolation | Recrystallization | Crystallization | Direct crystallization | 98-99 |

Process analytical technology implementation provides real-time monitoring and control capabilities essential for large-scale production [17]. The integration of spectroscopic methods, including near-infrared and Raman spectroscopy, enables continuous monitoring of reaction progress and product quality [17]. Statistical process control methods facilitate the identification of trends and patterns that could affect product quality and yield, enabling proactive adjustments to maintain optimal process performance [17].

Equipment sizing and design considerations become increasingly complex as production scales increase [18]. The selection of appropriate reactor designs, including considerations of heat transfer capabilities, mixing efficiency, and material compatibility, requires detailed engineering analysis [18]. Facility design must accommodate larger equipment while meeting regulatory requirements for pharmaceutical manufacturing, including considerations of containment, cleaning protocols, and personnel safety [18].

Quality control measures require significant enhancement during scale-up to ensure product consistency [18]. The establishment of robust analytical methods capable of detecting process-related impurities and degradation products becomes critical for maintaining pharmaceutical quality standards [18]. Process validation protocols must demonstrate that scaled-up processes meet the same quality standards as laboratory and pilot-scale operations while operating within acceptable variability limits [18].

Ecopipam demonstrates exceptionally high affinity binding to the dopamine D1 receptor, characterized by robust and consistent pharmacological parameters across multiple independent studies. The compound exhibits an inhibition constant of 1.2 nanomolar, establishing it as one of the most potent D1 receptor antagonists developed to date [1] [2] [3]. Binding affinity measurements, expressed as pKi values, consistently demonstrate a value of 8.92, indicating nanomolar potency that reflects the compound's optimized molecular architecture for D1 receptor engagement [2].

Equilibrium binding studies utilizing Scatchard analysis have determined dissociation constants ranging from 1.09 to 1.74 nanomolar, providing independent confirmation of the high-affinity interaction between ecopipam and D1 receptors [4]. These kinetic parameters demonstrate saturable, high-affinity binding characteristics typical of selective receptor antagonists. The consistency of binding parameters across different experimental methodologies validates the robust nature of the ecopipam-D1 receptor interaction.

The compound exhibits excellent central nervous system penetration, effectively crossing the blood-brain barrier and achieving substantial receptor occupancy in vivo [5]. Positron emission tomography studies in human subjects demonstrate that single oral doses of 100 milligrams produce approximately 70 percent D1 receptor occupancy in basal ganglia structures, indicating therapeutically relevant target engagement [6]. The pharmacokinetic profile supports once-daily dosing regimens, with an elimination half-life of 10 hours providing sustained receptor blockade throughout the dosing interval [5].

While association and dissociation rate constants for ecopipam binding to D1 receptors have not been fully characterized in the literature, the available equilibrium binding data strongly suggest kinetically favorable interactions. The maintained receptor occupancy observed in clinical studies implies appropriately balanced association and dissociation kinetics that support therapeutic efficacy without excessive receptor residence time.

Selectivity Profiling Against Dopamine Receptor Subtypes

Ecopipam exhibits remarkable selectivity for D1-like dopamine receptors, with differential binding affinities that establish a clear pharmacological profile distinct from non-selective dopamine receptor ligands. The compound demonstrates modest selectivity between D1 and D5 receptor subtypes, with a 1.7-fold preference for the D1 receptor over the D5 receptor subtype [1] [3]. This relatively modest selectivity between D1-like receptor subtypes reflects the high degree of structural homology within this receptor family, particularly in the orthosteric binding sites that accommodate ecopipam.

The selectivity profile against D2-like dopamine receptors is substantially more pronounced, with ecopipam demonstrating 817-fold selectivity for D1 receptors over D2 receptors [1] [3]. This exceptional selectivity represents a critical pharmacological advantage, as it minimizes the potential for extrapyramidal side effects typically associated with D2 receptor antagonism in antipsychotic medications. The compound exhibits even greater selectivity against D4 receptors, with a 4600-fold preference for D1 receptors, effectively eliminating any meaningful interaction with this receptor subtype under therapeutically relevant concentrations [3].

Limited binding data is available for D3 receptor interactions, although the structural similarity between D3 and other D2-like receptors suggests that ecopipam would exhibit comparable selectivity against this subtype. The overall selectivity profile positions ecopipam as a highly selective D1-like receptor antagonist with minimal off-target activity within the dopamine receptor family.

Beyond dopamine receptors, ecopipam demonstrates favorable selectivity against other neurotransmitter systems. The compound exhibits 66.7-fold selectivity for D1 receptors over serotonin 5-HT2 receptors and 609-fold selectivity over alpha-2A adrenergic receptors [3]. This broad selectivity profile minimizes the potential for complex polypharmacological effects that could complicate clinical interpretation of therapeutic outcomes.

Allosteric Modulation of D1/D5 Receptor Complexes

Emerging evidence suggests that ecopipam may influence dopamine receptor signaling through mechanisms extending beyond simple orthosteric antagonism, potentially involving allosteric modulation of D1/D5 receptor complexes. Recent investigations utilizing novel nanobody-based biosensors have revealed that dopamine D1 receptors exist in multiple subcellular compartments, including both plasma membrane and Golgi apparatus localizations [7]. These findings suggest that ecopipam may interact with spatially distinct receptor populations that contribute to compartmentalized signaling mechanisms.

The differential effects of ecopipam on D1 versus D5 receptor subtypes indicate potential allosteric interactions within D1/D5 receptor complexes. While both receptor subtypes belong to the D1-like family and share substantial structural homology, the modest selectivity observed for ecopipam suggests subtle differences in binding pocket conformations or allosteric site accessibility [1] [8]. These differential interactions may contribute to the compound's unique pharmacological profile and therapeutic effects.

Subcellular localization studies demonstrate that D1 receptors can be activated at both plasma membrane and intracellular sites, with the latter requiring specific transporter-mediated dopamine delivery mechanisms [7]. The organic cation transporter 2 facilitates dopamine access to Golgi-localized D1 receptors, creating opportunities for spatially compartmentalized antagonism by ecopipam. This compartmentalized signaling represents a previously unappreciated level of complexity in D1 receptor pharmacology that may contribute to the therapeutic effects observed with selective D1 antagonists.

The functional consequences of potential allosteric modulation include alterations in receptor conformational states, changes in G protein coupling efficiency, and modifications of downstream signaling cascade activation. While direct evidence for classical allosteric modulation of D1/D5 receptor complexes by ecopipam remains limited, the compound's unique selectivity profile and therapeutic efficacy suggest mechanisms beyond simple competitive antagonism. Further investigation of these potential allosteric interactions will be critical for understanding the full pharmacological profile of ecopipam and optimizing therapeutic applications.

Neurochemical Effects on Striatal Cholinergic Transmission

Ecopipam exerts profound and dose-dependent effects on striatal cholinergic transmission, providing critical insights into the functional consequences of D1 receptor antagonism within basal ganglia circuitry. Local application of ecopipam via reverse microdialysis in awake, freely moving rats demonstrates reversible and concentration-dependent decreases in acetylcholine release within the dorsal striatum [9]. These neurochemical effects occur across a range of ecopipam concentrations from 1 to 10 micromolar, with maximal effects observed at the highest concentrations tested.

At low neostigmine concentrations (0.01 micromolar), ecopipam produces dose-dependent reductions in striatal acetylcholine release of 8, 24, and 27 percent at concentrations of 1, 5, and 10 micromolar, respectively [9]. When acetylcholinesterase inhibition is enhanced using higher neostigmine concentrations (0.1 micromolar), the effects of ecopipam are amplified, producing acetylcholine release reductions of 14, 28, and 30 percent at corresponding ecopipam concentrations [9]. These findings demonstrate that ecopipam effects on cholinergic transmission are preserved across different experimental conditions and are not dependent on specific acetylcholinesterase inhibitor concentrations.

The neurochemical effects of ecopipam on striatal acetylcholine release are entirely reversible, with cholinergic transmission returning to baseline levels following drug washout [9]. This reversibility confirms that the observed effects result from functional receptor antagonism rather than neurotoxic or irreversible pharmacological interactions. The time course of effects corresponds closely to the duration of ecopipam application, providing strong evidence for a direct causal relationship between D1 receptor blockade and cholinergic transmission modulation.

The mechanism underlying ecopipam's effects on striatal cholinergic transmission involves blockade of facilitatory dopamine D1 receptors located on cholinergic interneurons [9] [10]. These findings are consistent with the existence of a facilitatory dopaminergic tone that normally enhances acetylcholine release through D1 receptor activation. Selective D1 receptor antagonism with ecopipam removes this facilitatory influence, resulting in decreased cholinergic transmission. This mechanism contrasts with the direct inhibitory effects of D2 receptor activation on cholinergic interneurons, highlighting the complex balance between different dopamine receptor subtypes in regulating striatal neurotransmission [10] [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2: Khasnavis T, Reiner G, Sommerfeld B, Nyhan WL, Chipkin R, Jinnah HA. A clinical trial of safety and tolerability for the selective dopamine D1 receptor antagonist ecopipam in patients with Lesch-Nyhan disease. Mol Genet Metab. 2016 Apr;117(4):401-6. doi: 10.1016/j.ymgme.2016.02.005. Epub 2016 Feb 18. PubMed PMID: 26922636.

3: Grant JE, Odlaug BL, Black DW, Fong T, Davtian M, Chipkin R, Kim SW. A single-blind study of 'as-needed' ecopipam for gambling disorder. Ann Clin Psychiatry. 2014 Aug;26(3):179-86. PubMed PMID: 25166480.

4: Gilbert DL, Budman CL, Singer HS, Kurlan R, Chipkin RE. A D1 receptor antagonist, ecopipam, for treatment of tics in Tourette syndrome. Clin Neuropharmacol. 2014 Jan-Feb;37(1):26-30. doi: 10.1097/WNF.0000000000000017. PubMed PMID: 24434529.

5: Astrup A, Greenway FL, Ling W, Pedicone L, Lachowicz J, Strader CD, Kwan R; Ecopipam Obesity Study Group. Randomized controlled trials of the D1/D5 antagonist ecopipam for weight loss in obese subjects. Obesity (Silver Spring). 2007 Jul;15(7):1717-31. PubMed PMID: 17636090.

6: Chausmer AL, Smith BJ, Kelly RY, Griffiths RR. Cocaine-like subjective effects of nicotine are not blocked by the D1 selective antagonist ecopipam (SCH 39166). Behav Pharmacol. 2003 Mar;14(2):111-20. PubMed PMID: 12658071.

7: Nann-Vernotica E, Donny EC, Bigelow GE, Walsh SL. Repeated administration of the D1/5 antagonist ecopipam fails to attenuate the subjective effects of cocaine. Psychopharmacology (Berl). 2001 Jun;155(4):338-47. PubMed PMID: 11441423.

8: Haney M, Ward AS, Foltin RW, Fischman MW. Effects of ecopipam, a selective dopamine D1 antagonist, on smoked cocaine self-administration by humans. Psychopharmacology (Berl). 2001 Jun;155(4):330-7. PubMed PMID: 11441422.

9: McCance-Katz EF, Kosten TA, Kosten TR. Going from the bedside back to the bench with ecopipam: a new strategy for cocaine pharmacotherapy development. Psychopharmacology (Berl). 2001 Jun;155(4):327-9. PubMed PMID: 11441421.

10: Romach MK, Glue P, Kampman K, Kaplan HL, Somer GR, Poole S, Clarke L, Coffin V, Cornish J, O'Brien CP, Sellers EM. Attenuation of the euphoric effects of cocaine by the dopamine D1/D5 antagonist ecopipam (SCH 39166). Arch Gen Psychiatry. 1999 Dec;56(12):1101-6. PubMed PMID: 10591286.